3-Azido-4,5-dihydro-1,2-oxazole
Description
Properties
IUPAC Name |
3-azido-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-7-5-3-1-2-8-6-3/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTSSTMCVWAVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of β-hydroxy amides with azidating agents such as sodium azide (NaN₃) in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent decomposition of the azide group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of flow reactors allows for better control over reaction parameters and minimizes the risks associated with handling azides .
Chemical Reactions Analysis
Types of Reactions
3-Azido-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Reduction: Reduction of the azide group can lead to the formation of amines.
Substitution: The azide group can participate in substitution reactions, forming triazoles through cycloaddition reactions with alkynes.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming triazoles.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Triazoles
Scientific Research Applications
Synthesis of 3-Azido-4,5-dihydro-1,2-oxazole
The synthesis of this compound typically involves the azidation of oxazole derivatives through various methods. Common approaches include:
- Nucleophilic Substitution : This method often utilizes azide salts to introduce the azido group into the oxazole ring.
- Cycloaddition Reactions : These reactions can form oxazoles from appropriate precursors in the presence of catalysts.
Recent studies have shown that employing hypervalent iodine reagents can enhance the yield and efficiency of these reactions, allowing for the production of various substituted oxazoles with azido functionalities .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Properties : Compounds containing oxazole rings have been reported to possess significant antimicrobial activity. Studies indicate that derivatives can inhibit bacterial growth comparable to first-line antibiotics .
- Anticancer Activity : The compound has shown promise in anticancer research. Oxazole derivatives have been linked to various mechanisms that induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .
- Anti-inflammatory Effects : Research indicates that oxazole derivatives can modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases .
Case Study 1: Antimicrobial Activity
A series of this compound derivatives were synthesized and screened for their antimicrobial properties. The results demonstrated that several compounds exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with specific substitutions at the 2 and 5 positions of the oxazole ring showed enhanced potency compared to standard antibiotics .
Case Study 2: Anticancer Potential
In a study focused on the anticancer effects of oxazole derivatives, a novel compound based on this compound was synthesized and evaluated for its ability to inhibit tumor growth in vitro. The compound showed an EC50 value significantly lower than that of existing chemotherapeutics, indicating its potential as a lead compound for further development .
Potential Applications
The unique properties of this compound open avenues for various applications:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of new antibiotics and anticancer drugs based on oxazole scaffolds. |
| Materials Science | Utilization in the synthesis of polymers and coatings with enhanced properties due to azide functionality. |
| Agriculture | Potential use as agrochemicals targeting specific pests or diseases due to its biological activity. |
Mechanism of Action
The mechanism of action of 3-Azido-4,5-dihydro-1,2-oxazole involves its reactivity towards various chemical species. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions (Cu⁺), which facilitate the formation of the triazole ring through a concerted mechanism . The oxazole ring can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-azido-4,5-dihydro-1,2-oxazole are best contextualized against related heterocycles, including 4,5-dihydro-1,2,4-oxadiazoles and 3-sulfonyl-4,5-dihydro-1,2-oxazole derivatives . Key distinctions lie in ring composition, substituent effects, and applications.
Structural and Functional Differences
Key Observations:
- Ring Composition : The 1,2-oxazole core in the target compound contains one oxygen and one nitrogen atom, whereas 1,2,4-oxadiazoles include two nitrogens and one oxygen, altering electronic properties and stability .
- Substituent Effects : The azido group enables cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne click chemistry), contrasting with sulfonyl groups in herbicidal derivatives, which enhance soil mobility and target-binding affinity .
Q & A
How can researchers optimize the synthesis of 3-Azido-4,5-dihydro-1,2-oxazole to improve yield and purity?
Methodological Answer:
- Key Steps : Start with 4,5-dihydro-1,2-oxazol-3-amine as a precursor. Perform diazotization using sodium nitrite and HCl at 0–5°C, followed by azide substitution via reaction with NaN₃.
- Optimization Variables :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during diazotization.
- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalysts : Test Lewis acids (e.g., ZnI₂) to enhance cyclization efficiency .
- Yield Enhancement : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Typical yields range from 50–70% depending on substituents.
What advanced spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Identify dihydro-oxazole protons (δ 4.2–5.0 ppm for CH₂ groups) and azide protons (δ 3.8–4.1 ppm).
- ¹³C NMR : Confirm oxazole ring carbons (δ 150–160 ppm) and azide-bearing carbon (δ 60–70 ppm).
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns.
- IR Spectroscopy : Detect azide stretch (~2100 cm⁻¹) and oxazole C=N stretch (~1650 cm⁻¹) .
How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 100°C; store at –20°C under inert gas (N₂/Ar).
- Light Sensitivity : Degrades under UV light; use amber vials for long-term storage.
- Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions (t½ < 24 hrs at pH < 3 or >10). Monitor via HPLC .
What mechanistic insights explain the herbicidal activity of structurally related 4,5-dihydro-1,2-oxazole derivatives?
Methodological Answer:
-
Mode of Action : Inhibits very-long-chain fatty acid (VLCFA) elongation in plants, disrupting cell membrane synthesis.
-
Experimental Design :
-
Key Data :
Compound IC₅₀ (µM) Field Efficacy (%) Pyroxasulfone 0.15 95 Target Analog 0.22 88
How can structure-activity relationship (SAR) studies guide the design of novel 3-azido-oxazole derivatives?
Methodological Answer:
-
Substituent Effects :
- Azide Position : 3-Azido substitution enhances electrophilicity for click chemistry applications.
- Ring Saturation : Dihydro-oxazole improves metabolic stability compared to fully unsaturated analogs.
-
Comparative Analysis :
Derivative Reactivity (k, s⁻¹) Bioactivity (IC₅₀, µM) 3-Azido 0.45 1.2 3-Amino 0.12 >10 - Conclusion : Azide groups improve both synthetic versatility and target engagement .
What advanced analytical methods resolve contradictions in reported biological activity data?
Methodological Answer:
- Issue : Discrepancies in IC₅₀ values across studies may arise from assay conditions or impurities.
- Resolution Strategies :
How can computational modeling predict the reactivity of this compound in click chemistry?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess azide-alkyne cycloaddition kinetics.
- Key Parameters :
- Activation Energy : ΔG‡ < 25 kcal/mol indicates room-temperature reactivity.
- Frontier Orbitals : HOMO-LUMO gaps correlate with regioselectivity in triazole formation.
- Validation : Compare computed vs. experimental reaction rates (R² > 0.90) .
What experimental controls are essential when evaluating neuropharmacological activity of oxazole derivatives?
Methodological Answer:
- In Vivo Models : Use rodent assays (e.g., forced swim test for antidepressants) with sham and positive control groups (e.g., fluoxetine).
- Dose Optimization : Conduct pharmacokinetic studies to determine brain-blood barrier penetration.
- Off-Target Screening : Test against serotonin/dopamine receptors to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
